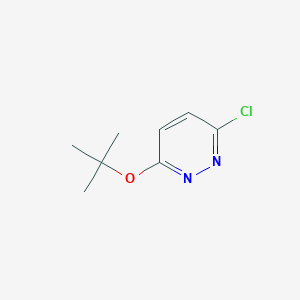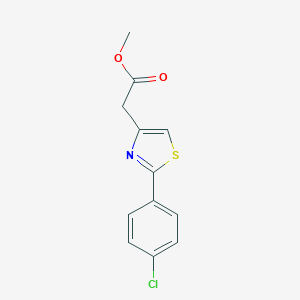
4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" is a chemical entity that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The specific compound is characterized by the presence of a 4-chlorophenyl group and a methyl ester moiety attached to the thiazole ring.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared through the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, as described in one study . This method could potentially be adapted for the synthesis of "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their biological activity. The presence of the 4-chlorophenyl group is likely to influence the electronic distribution within the molecule, which can affect its binding to biological targets. The methyl ester functional group could also play a role in the compound's solubility and ability to cross biological membranes .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and cyclodehydration, as indicated by the synthesis of related compounds . These reactions are essential for modifying the thiazole core and introducing different substituents that can enhance the compound's biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The specific properties of "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" would need to be determined experimentally. However, the literature suggests that thiazole derivatives exhibit a range of activities, including anti-inflammatory and analgesic effects, which are likely related to their chemical properties .
科学的研究の応用
1. Organotin(IV) Carboxylates Synthesis and Biological Activity
Organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized, showcasing their biological significance through antibacterial and antifungal activities. This research highlights the compound's potential in the development of new antimicrobial agents (Ali et al., 2002).
2. Antimicrobial Applications
Formazans derived from the compound have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, marking it as a candidate for further development in antimicrobial treatment (Sah et al., 2014).
3. Antiviral and Anti-Tobacco Mosaic Virus Activity
Derivatives synthesized from the compound demonstrated certain anti-tobacco mosaic virus activities, indicating potential use in agricultural applications and antiviral research (Chen et al., 2010).
4. Antibacterial Potential
N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides derived from the compound showed significant antibacterial activity against various bacterial strains, pointing towards its potential in developing new antibacterial agents (Siddiqui et al., 2014).
5. Role in Heterocyclic γ-Amino Acids Synthesis
The compound is involved in the synthesis of constrained heterocyclic γ-amino acids, valuable for mimicking secondary structures of proteins, which is crucial in protein engineering and drug design (Mathieu et al., 2015).
6. Antihyperglycemic Activity
A series of 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid, synthesized from the compound, were studied for their antihyperglycemic activity, showing potential in the treatment of diabetes (Kumar et al., 2011).
将来の方向性
Thiazole derivatives, including TAME, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
特性
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJGPMQTCOMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

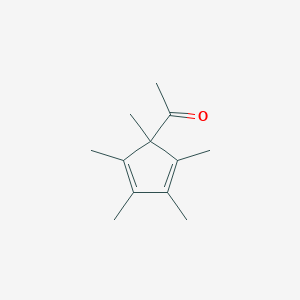
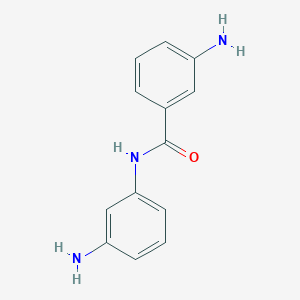
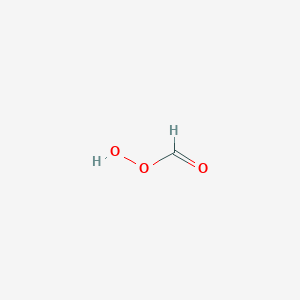
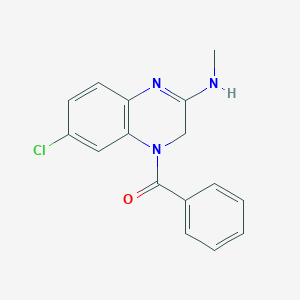
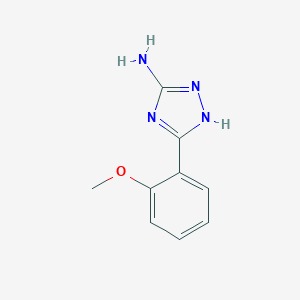
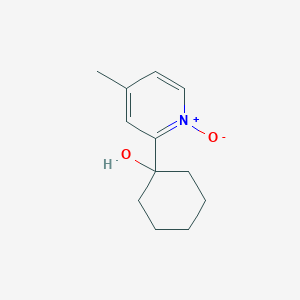
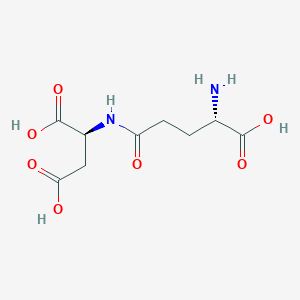
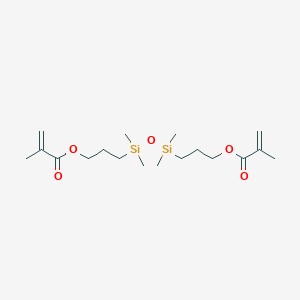
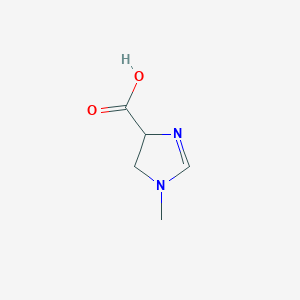
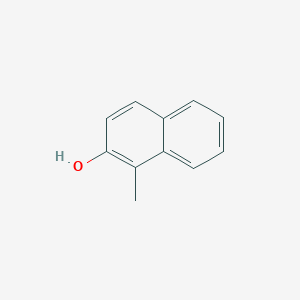
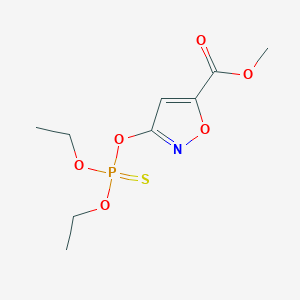
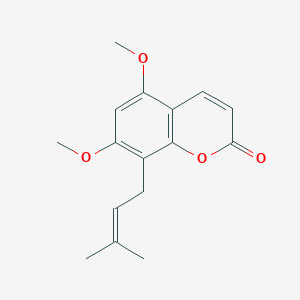
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
